2-[4-(1-Aminoethyl)phenoxy]acetic acid hydrochloride
Description
2-[4-(1-Aminoethyl)phenoxy]acetic acid hydrochloride is a synthetic organic compound characterized by a phenoxyacetic acid backbone substituted with an aminoethyl group at the para-position of the phenyl ring, further stabilized as a hydrochloride salt. The molecular formula is C₁₀H₁₄ClNO₃, yielding a molecular weight of 231.68 g/mol. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in pharmacological applications.
Properties
IUPAC Name |
2-[4-(1-aminoethyl)phenoxy]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYZLPEHYUSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 4-(1-Aminoethyl)phenol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Aminoethyl)phenoxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-[4-(1-Aminoethyl)phenoxy]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(1-Aminoethyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
BRL 37344
- Molecular Formula : C₁₉H₂₁ClN₂O₄ (sodium hydrate form)
- Molecular Weight : ~373.8 g/mol
- Key Features: Phenoxyacetic acid core. Substituted with a 3-chlorophenyl group and hydroxyethylamino-propyl chain.
- Biological Activity: Potent β₃-adrenoceptor agonist with demonstrated relaxant effects on precontracted urinary bladder strips in rats and rabbits (EC₅₀ ~0.1–1 μM) . Sodium salt form enhances aqueous solubility.
- Structural Differences: The hydroxyethylamino-propyl chain in BRL 37344 may confer higher β₃-adrenoceptor selectivity compared to the simpler aminoethyl group in the target compound.
ICI 215.001 Hydrochloride
- Molecular Formula: C₁₉H₂₄ClNO₆
- Molecular Weight : 397.85 g/mol
- Key Features: Phenoxyacetic acid backbone. Substituted with a phenoxypropylamino-ethoxy group.
[4-{2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}phenoxy]acetic Acid Sodium Salt (6d)
- Molecular Formula : C₂₄H₂₅N₃O₇S₂ (approximate)
- Molecular Weight : ~540.6 g/mol
- Key Features: Phenoxyacetic acid core. Substituted with a benzimidazole-sulfonyl group and methoxypropoxypyridyl chain.
Data Table: Comparative Analysis
Research Findings and Mechanistic Insights
Receptor Selectivity: BRL 37344’s β₃-adrenoceptor agonism is attributed to its hydroxyethylamino-propyl chain, which optimizes hydrogen bonding with receptor residues. The target compound’s simpler aminoethyl group may reduce selectivity but improve synthetic accessibility .
Solubility and Bioavailability :
- Hydrochloride salts (e.g., target compound, ICI 215.001) generally exhibit higher aqueous solubility than sodium salts (e.g., BRL 37344), favoring oral or injectable formulations .
Metabolic Stability: Compounds with electron-withdrawing groups (e.g., sulfonyl in Compound 6d) may resist cytochrome P450-mediated metabolism, whereas aminoethyl groups could undergo deamination .
Biological Activity
2-[4-(1-Aminoethyl)phenoxy]acetic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound consists of an aromatic phenoxy group linked to an acetic acid moiety, with an aminoethyl side chain. This unique structure is crucial for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It interacts with cell surface receptors, modulating signaling pathways that regulate cell growth and apoptosis.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative damage in cells.
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies. Notably, it has been tested against several cancer cell lines, including:
- Human Lung Adenocarcinoma
- Breast Cancer (MCF-7 and MDA-MB-231)
- Melanoma (SK-MEL-2)
In vitro studies revealed that the compound induces apoptosis in these cancer cells in a dose-dependent manner, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound's neuroprotective effects have been highlighted in studies focusing on its ability to shield neuronal cells from damage caused by oxidative stress. This property may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In Vitro Studies
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| MDA-MB-231 | 2.41 | Cell cycle arrest |
| SK-MEL-2 | 1.47 | Reactive oxygen species generation |
These findings suggest that the compound effectively inhibits cell proliferation and promotes cell death in cancerous cells .
Antioxidant Activity Assessment
The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where the compound exhibited an IC50 value of 6.12 µM, indicating strong antioxidant potential compared to standard antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
